

Technical Support Center: Crosstide-Based Kinase Assays

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Compound of Interest

Compound Name: Crosstide trifluoroacetate

Cat. No.: B10825728

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Topic: High Background & Signal-to-Noise Optimization in Crosstide Assays Target Enzyme Systems: Akt (PKB), SGK, p70S6K, MAPKAP-K1 Document ID: TS-KIN-XT-001

Technical Profile: Know Your Substrate

To troubleshoot high background, you must first understand the physicochemical nature of the Crosstide peptide. Its sequence is not merely a string of amino acids; it is a highly charged electrostatic tool.

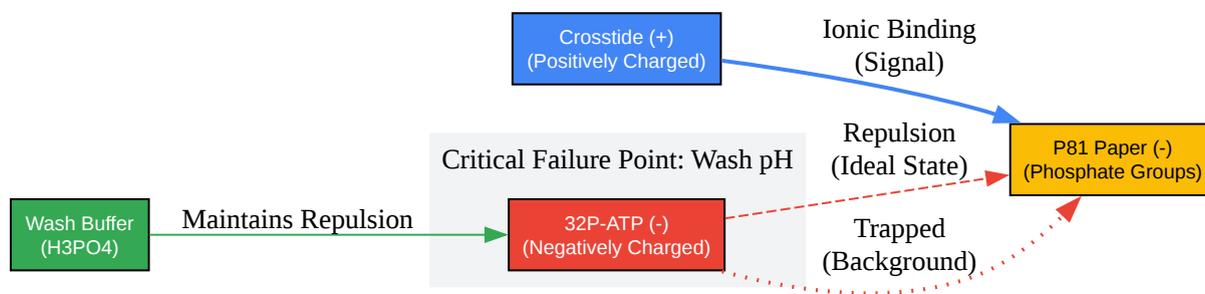
Feature	Specification	Impact on Assay Background
Sequence	GRPRTSSFAEG	The N-terminal Arginine cluster is critical.
Origin	GSK-3 / fusion sequence	Mimics the natural phosphorylation site of GSK-3.
Isoelectric Point (pI)	~12.0 (Highly Basic)	Root Cause of Background: At neutral pH, this peptide is positively charged. It binds aggressively to negatively charged surfaces (glass, plastic, phosphocellulose).
Net Charge (pH 7.0)	+2 to +3	Essential for P81 filter binding; detrimental for non-specific binding in plate-based assays.

Troubleshooting Guide: Radiometric (P81 Filter Binding)

The Gold Standard for Crosstide, but prone to "High No-Enzyme Control" signals.

The Mechanism of Background

In P81 assays, we rely on Electrostatic Filtration. The P81 paper is anionic (negative). The Crosstide is cationic (positive). ATP is anionic (negative). The Goal: Bind the Peptide (+), Wash away the ATP (-).^{[1][2]} The Failure Mode: If the wash buffer pH rises, ATP can form salt bridges or get trapped in the cellulose matrix, creating high radioactive background.



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Caption: Electrostatic interactions in P81 assays. Background occurs when ATP repulsion fails due to insufficient acidity in the wash steps.

FAQ: P81 High Background

Q: My "No Enzyme" control has high CPM. Is my peptide impure? A: Unlikely. The most common cause is insufficient wash acidity.

- The Fix: Use 0.75% Phosphoric Acid (orthophosphoric acid), NOT acetic acid or water.
- Why: Phosphoric acid provides a high concentration of phosphate ions that compete with the ATP for non-specific binding sites on the paper, while the low pH ensures the ATP remains fully protonated/charged to repel the paper.[2]
- Protocol Check: Ensure you perform at least 4 washes of 5 minutes each. Short washes trap ATP in the paper fibers.

Q: I see a "Ring Effect" or uneven spotting on the paper. A: This is caused by high salt in your kinase reaction buffer.

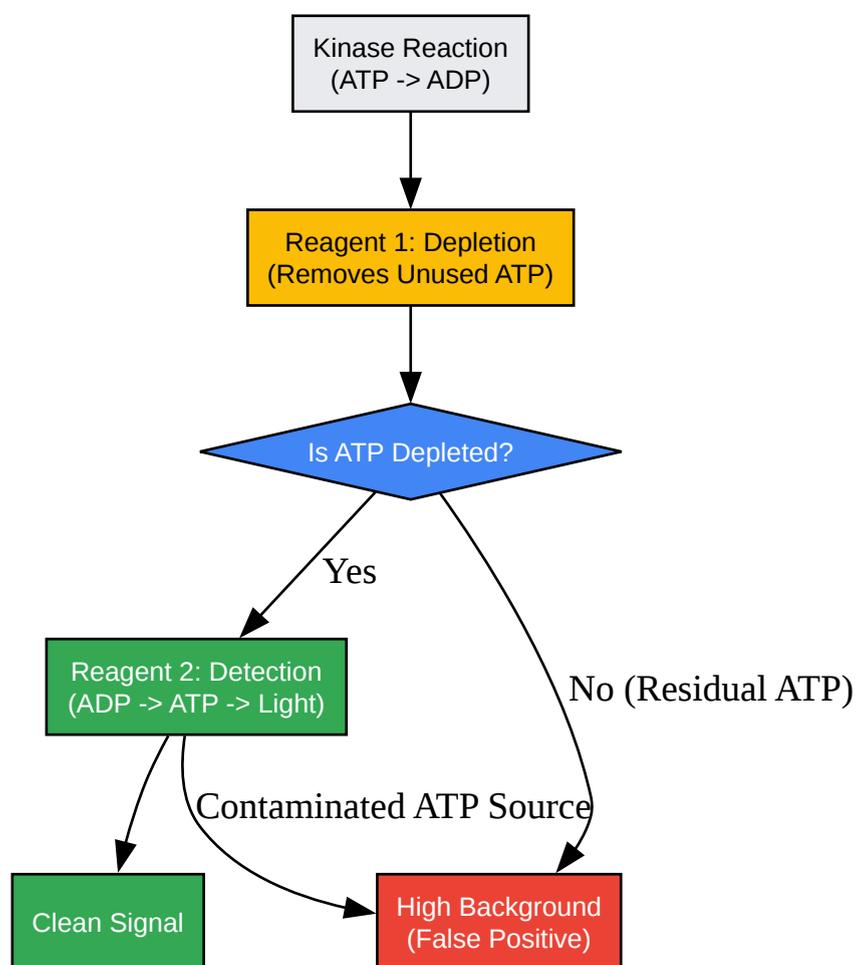
- The Fix: If your reaction buffer contains >100mM NaCl or MgCl₂, the salt can crystallize or interfere with the ionic binding of Crosstide to the paper. Spot smaller volumes (e.g., 5-10 μ L) or pre-wet the P81 paper with 75mM phosphoric acid before spotting.

Troubleshooting Guide: Chemiluminescence (ADP-Glo™)

Modern, non-radioactive, but prone to "False Positives" and ATP contamination.

The Mechanism of Background

ADP-Glo works by depleting ATP and then converting the produced ADP back to ATP for a luciferase readout.[3] The Failure Mode: If the initial ATP is not 100% depleted, or if the starting ATP contains ADP contaminants (degradation), you will generate light in the absence of kinase activity.



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Caption: The ADP-Glo workflow. High background arises primarily from incomplete ATP depletion (Step 2) or impure starting reagents.

FAQ: ADP-Glo High Background

Q: My Signal-to-Background (S/B) ratio is < 3. What is wrong? A: Check your ATP source.

- The Fix: You must use "Ultra Pure" ATP.[4] Standard laboratory-grade ATP often contains 1-2% ADP. In an assay measuring 5% conversion, a 2% contaminant ruins your window.
- Validation: Run a "No Kinase, No Peptide" control. If this gives a signal, your ATP stock is degraded.[5]

Q: I have high background only in wells containing Crosstide (No Kinase). A: This suggests Chemical Hydrolysis.

- The Fix: Crosstide is stable, but if your buffer is too alkaline (> pH 8.5) or contains contaminants, ATP can hydrolyze spontaneously. Ensure your reaction buffer is at pH 7.2 - 7.5.

Validated Protocols

Protocol A: The "Clean" P81 Radiometric Assay

Optimized for minimal background.

- Prepare Substrate: Dilute Crosstide to 30 μ M in 50 mM Tris-HCl (pH 7.5).
- Reaction: Mix Kinase, Crosstide, and [-
P]ATP (Specific Activity ~ 200-500 cpm/pmol).
- Incubation: 30 min at 30°C.
- Termination (Critical): Spot 20 μ L of reaction onto P81 Phosphocellulose squares.
- Wash 1: Immediately drop paper into 0.75% Phosphoric Acid (10 mL per square). Shake for 5 min.
- Wash 2-4: Repeat wash 3 more times with fresh acid.

- Final Rinse: 1 wash with Acetone (to speed drying).
- Count: Dry and read in Scintillation Counter (Cerenkov or with fluid).

Protocol B: Low-Background ADP-Glo

Optimized for High-Throughput Screening.

- Reagent Prep: Thaw ATP and Reagents on ice. Aliquot ATP to avoid freeze-thaw cycles (major cause of ADP generation).
- Reaction: 5 μ L Kinase + 5 μ L Substrate/ATP mix in 384-well white plate.
- Incubation: 60 min at Room Temp.
- Depletion: Add 10 μ L ADP-Glo Reagent. Incubate 40 min at Room Temp.
 - Tip: Ensure plate is sealed to prevent evaporation, which concentrates ATP.
- Detection: Add 20 μ L Kinase Detection Reagent. Incubate 30 min.
- Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Specificity & Off-Target Effects

Warning: Crosstide is not perfectly specific to Akt. If you observe background in cell lysate assays (rather than purified enzyme), it is likely due to:

- p70S6K: Phosphorylates Crosstide efficiently. Use inhibitor PF-4708671 to block this.
- SGK (Serum and Glucocorticoid-regulated Kinase): Highly active on Crosstide.
- MAPKAP-K1 (RSK): Can phosphorylate the Arg-rich motif.

Verification Step: Always use a specific Akt inhibitor (e.g., MK-2206) in a control lane to define the "Akt-specific" signal fraction.

References

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